Cas no 1613700-13-2 (Euphorbia factor L24)

Euphorbia factor L24 structure
Euphorbia factor L24 structure
Product name:Euphorbia factor L24
CAS No:1613700-13-2
MF:C31H38O8
Molecular Weight:538.6286
CID:5066048

Euphorbia factor L24 化学的及び物理的性質

名前と識別子

    • Euphorbia factor L24
    • インチ: 1S/C31H38O8/c1-17-14-24-23(30(24,5)6)13-12-22(16-32)27(37-19(3)33)25-26(38-29(36)21-10-8-7-9-11-21)18(2)15-31(25,28(17)35)39-20(4)34/h7-12,14,18,23-27,32H,13,15-16H2,1-6H3/b17-14-,22-12-/t18-,23-,24+,25+,26-,27-,31+/m0/s1
    • InChIKey: YLLBXYRNXBAADG-OZHUUIDRSA-N
    • SMILES: O(C(C([H])([H])[H])=O)[C@@]12C(C(C([H])([H])[H])=C([H])[C@]3([H])[C@]([H])(C([H])([H])C([H])=C(C([H])([H])O[H])[C@@]([H])([C@@]1([H])[C@]([H])([C@@]([H])(C([H])([H])[H])C2([H])[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C([H])([H])[H])=O)C3(C([H])([H])[H])C([H])([H])[H])=O |t:13,24|

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 39
  • 回転可能化学結合数: 8
  • 複雑さ: 1060
  • トポロジー分子極性表面積: 116
  • XLogP3: 4.1

Euphorbia factor L24 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
ChemFaces
CFN95334-5mg
Euphorbia factor L24
1613700-13-2 > 95%
5mg
$318 2023-09-19

Euphorbia factor L24 関連文献

Euphorbia factor L24に関する追加情報

Introduction to Euphorbia factor L24 (CAS No. 1613700-13-2) and Its Emerging Applications in Chemical Biology

The compound Euphorbia factor L24, identified by the chemical identifier CAS No. 1613700-13-2, has garnered significant attention in the field of chemical biology due to its unique structural properties and promising biological activities. This molecule, derived from the genus *Euphorbia*, has been the subject of extensive research, particularly for its potential applications in drug discovery and therapeutic development. The increasing interest in natural product-derived compounds has positioned Euphorbia factor L24 as a compound of considerable interest for both academic and industrial researchers.

Recent studies have highlighted the structural complexity of Euphorbia factor L24, which features a polyketide backbone with multiple functional groups. This intricate molecular architecture suggests a high degree of specificity in its interactions with biological targets, making it an attractive candidate for further investigation. The compound’s chemical profile, including its solubility, stability, and metabolic pathways, has been carefully examined to understand its potential pharmacokinetic behavior. These studies have laid the groundwork for exploring its therapeutic potential in various disease models.

In the realm of chemical biology, Euphorbia factor L24 has been investigated for its ability to modulate cellular signaling pathways. Specifically, research has indicated that this compound may interact with enzymes and receptors involved in inflammation and immune response. The discovery of such interactions is particularly relevant in the context of modern medicine, where targeting these pathways is a key strategy for developing anti-inflammatory and immunomodulatory therapies. Preliminary in vitro experiments have demonstrated promising results, suggesting that Euphorbia factor L24 could serve as a lead compound for further optimization.

One of the most compelling aspects of Euphorbia factor L24 is its origin from the *Euphorbia* genus, which is well-documented for producing a diverse array of bioactive compounds. The genus has been a rich source of natural products with applications ranging from traditional medicine to contemporary pharmaceuticals. The structural diversity within the *Euphorbia* species allows researchers to explore multiple pharmacophores simultaneously, increasing the likelihood of identifying compounds with novel mechanisms of action. This genetic and chemical diversity makes *Euphorbia* an invaluable resource for drug discovery efforts.

The synthesis and characterization of Euphorbia factor L24 have been advanced by recent innovations in organic chemistry and spectroscopic techniques. Researchers have employed state-of-the-art methods to elucidate its structure, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques have provided detailed insights into the compound’s three-dimensional arrangement, which is critical for understanding its biological activity. The structural data obtained from these studies have been instrumental in guiding further synthetic modifications aimed at enhancing potency and selectivity.

Furthermore, computational modeling has played a pivotal role in predicting the binding modes of Euphorbia factor L24 with potential target proteins. Molecular docking simulations have been used to identify key interaction sites on biological targets, providing a rational basis for designing derivatives with improved pharmacological properties. These computational approaches have complemented experimental efforts by offering a rapid and cost-effective means of screening large libraries of compounds.

The potential therapeutic applications of Euphorbia factor L24 extend beyond inflammation and immunity. Emerging research suggests that this compound may also exhibit antitumor properties by interfering with critical signaling pathways involved in cancer cell proliferation and survival. Preclinical studies have begun to explore these possibilities, with initial results indicating that Euphorbia factor L24 can inhibit the growth of certain cancer cell lines in vitro. These findings are particularly encouraging given the growing demand for novel anticancer agents that can overcome existing resistance mechanisms.

As interest in natural product-derived compounds continues to grow, efforts are underway to optimize the production and isolation of Euphorbia factor L24. Biotechnological approaches, such as metabolic engineering and fermentation optimization, are being explored to enhance yields while maintaining purity standards required for therapeutic use. These advancements are crucial for ensuring that future clinical trials can be conducted using sufficient quantities of high-quality material.

The regulatory landscape surrounding novel compounds like Euphorbia factor L24 is also evolving to accommodate new methodologies for safety assessment and efficacy evaluation. Regulatory agencies are increasingly recognizing the value of innovative approaches to drug development, including adaptive clinical trial designs and biomarker-driven strategies. These changes reflect a broader shift toward personalized medicine, where compounds like Euphorbia factor L24 could play a significant role based on their unique biological profiles.

In conclusion, Euphorbia factor L24 (CAS No. 1613700-13-2) represents a promising candidate for further exploration in chemical biology and drug discovery. Its unique structural features, coupled with preliminary evidence of biological activity, make it an attractive target for therapeutic development. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to make meaningful contributions to modern medicine.

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